N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide
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Overview
Description
N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a benzyl group, a cyclohexylcarbamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions . The cyclohexylcarbamoyl group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the benzyl and acetamide groups are added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the cyclohexylcarbamoyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-{4-[(cyclohexylcarbamoyl)amino]-1-piperidinyl}acetamide
- N-benzyl-2-[butyl(cyclohexylcarbamoyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide
Uniqueness
N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C18H23N5O2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-benzyl-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,24)(H2,20,21,22,25) |
InChI Key |
KUTAJKDPYKUIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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